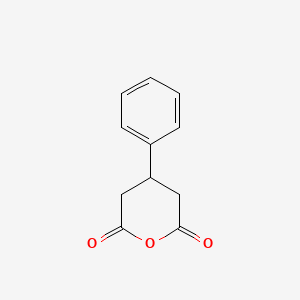

4-Phenyloxane-2,6-dione

Description

Significance as a Core Molecular Scaffold for Advanced Chemical Architectures

In medicinal and materials chemistry, a "molecular scaffold" refers to a core chemical structure upon which various functional groups can be systematically added to create a library of new compounds with diverse properties. 4-Phenyloxane-2,6-dione serves as such a scaffold. Its inherent structure, featuring both a phenyl ring and a heterocyclic system, provides a versatile foundation for developing advanced chemical architectures. ontosight.aicymitquimica.com The phenyl group can influence properties such as lipophilicity, which is a critical parameter in the design of bioactive molecules.

The oxane-dione ring system itself is a recurring motif in compounds explored for potential pharmacological applications. ontosight.ai While specific biological activities for this compound are not extensively documented, its structural elements are found in more complex molecules designed for biological interaction. ontosight.aievitachem.com For instance, the core structure can be incorporated into larger systems containing other pharmacologically relevant groups like piperidine (B6355638) or oxadiazole rings to build molecules with potential therapeutic applications. evitachem.com The utility of this compound as a building block is rooted in its potential to serve as a starting point for pharmaceuticals and agrochemicals. cymitquimica.com

Role as a Versatile Chemical Intermediate in Specialized Organic Syntheses

The primary role of this compound in contemporary research is that of a versatile chemical intermediate, particularly in the realm of asymmetric synthesis. biosynth.com The molecule contains two asymmetric carbons and is prochiral, meaning it can be converted from an achiral to a chiral molecule in a single step. biosynth.com This property is exploited in a key synthetic strategy known as desymmetrization.

Detailed research has shown that this compound can undergo catalytic asymmetric desymmetrization. biosynth.comgoogle.com This process involves reacting the anhydride (B1165640) with a nucleophile in the presence of a chiral catalyst, leading to a highly selective ring-opening to form a single enantiomer of the product. This method is a powerful tool for creating chiral molecules with high optical purity, which is crucial in pharmaceutical synthesis.

Furthermore, this compound's bifunctional nature makes it a valuable precursor in various specialized syntheses. biosynth.com It has been employed as a chiral catalyst in its own right to produce other complex molecules, such as α,β-unsaturated ketones with unsymmetrical double bonds. biosynth.comcymitquimica.com Its ability to participate in reactions like Friedel-Crafts acylation and protonation, as well as various cyclization and condensation reactions, underscores its versatility as an intermediate for constructing complex organic molecules. cymitquimica.combiosynth.comcymitquimica.com

Table 2: Applications of this compound in Organic Synthesis

| Application Area | Description | Key Reactions | Source(s) |

|---|---|---|---|

| Asymmetric Synthesis | Used as a prochiral starting material to create chiral molecules with high enantiomeric purity. | Catalytic Asymmetric Desymmetrization | biosynth.comgoogle.com |

| Chiral Catalysis | Acts as a catalyst to direct the formation of specific stereoisomers of other compounds. | Synthesis of α,β-unsaturated ketones | biosynth.comcymitquimica.com |

| Intermediate for Aldehydes | Utilized in the asymmetric synthesis of aldehydes due to its bifunctional reactivity. | Not specified | biosynth.comcymitquimica.com |

| Building Block | Serves as a starting material for complex molecules through various transformations. | Friedel-Crafts Acylation, Protonation, Condensation, Cyclization | cymitquimica.combiosynth.com |

Structure

3D Structure

Properties

IUPAC Name |

4-phenyloxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-10-6-9(7-11(13)14-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWAYXNMUKHONN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)OC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90305132 | |

| Record name | 3-Phenylglutaric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4160-80-9 | |

| Record name | Dihydro-4-phenyl-2H-pyran-2,6(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4160-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 169201 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004160809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC169201 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylglutaric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Phenyloxane 2,6 Dione and Its Analogues

Primary Synthetic Routes

The principal and most direct method for synthesizing 4-phenyloxane-2,6-dione, also known by its synonym 3-phenylglutaric anhydride (B1165640), involves the cyclization of a dicarboxylic acid precursor.

Anhydride Formation via Dicarboxylic Acid Precursors (e.g., glutaric acid)

The synthesis of this compound is achieved through the intramolecular dehydration of 3-phenylglutaric acid. google.com This type of reaction is a standard method for forming cyclic anhydrides from corresponding dicarboxylic acids. ksu.edu.sa The process involves heating the dicarboxylic acid with a dehydrating agent, which facilitates the removal of a water molecule and subsequent ring closure.

Commonly employed dehydrating agents for this transformation include acetic anhydride and acetyl chloride. google.com The reaction is typically carried out by refluxing the 3-phenylglutaric acid with an excess of the dehydrating agent, sometimes in a non-protic solvent like toluene (B28343). google.com The excess reagent and the resulting acetic acid byproduct are subsequently removed, often by distillation, to yield the crude anhydride which can be further purified. A patent describes a method where 3-phenylglutaric acid is refluxed with acetic anhydride in toluene for two hours to produce 3-phenylglutaric anhydride (this compound). google.com

| Precursor | Reagent | Conditions | Product |

|---|---|---|---|

| 3-Phenylglutaric acid | Acetic Anhydride | Reflux in Toluene | This compound |

| 3-Phenylglutaric acid | Acetyl Chloride | Heating | This compound |

Advanced Derivatization and Functionalization Approaches

The reactivity of the anhydride ring in this compound allows for various derivatization strategies, primarily through nucleophilic attack at one of the carbonyl carbons.

Introduction of Substituents via Nucleophilic Acyl Substitution

Nucleophilic acyl substitution is a characteristic reaction of anhydrides. ksu.edu.sayoutube.com The reaction involves the attack of a nucleophile on one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, cleaving the carbon-oxygen bond of the anhydride ring and displacing the carboxylate as a good leaving group. youtube.com This ring-opening reaction results in the formation of a monosubstituted glutaric acid derivative.

A wide range of nucleophiles can be employed, leading to a variety of functionalized products. For instance:

Alcohols (Alcoholysis): Reaction with alcohols leads to the formation of monoesters. Research has demonstrated the catalytic desymmetrization of 3-phenylglutaric anhydride using various alcohols, such as methanol (B129727) and trifluoroethanol, to produce chiral, non-racemic monoesters. google.com

Amines (Aminolysis): Reaction with ammonia (B1221849) or primary/secondary amines yields monoamides. A patented process shows the hydrolysis of 3-phenylglutaric anhydride with strong aqueous ammonia to produce 5-amino-5-oxo-3-phenyl-pentanoic acid. google.com

Organometallic Reagents: Carbon-based nucleophiles, such as Grignard reagents (e.g., phenylmagnesium chloride), can be used to open the anhydride ring, forming δ-keto acids. rhhz.netwiley-vch.de This reaction can be performed enantioselectively in the presence of a chiral ligand like (-)-sparteine. rhhz.netwiley-vch.de

| Nucleophile | Reagent Type | Product Class | Specific Example Product |

|---|---|---|---|

| Methanol (CH₃OH) | Alcohol | Monoester | Methyl 4-carboxy-4-phenylbutanoate |

| Ammonia (NH₃) | Amine | Monoamide | 5-Amino-5-oxo-3-phenylpentanoic acid google.com |

| Phenylmagnesium Chloride (PhMgCl) | Grignard Reagent | δ-Keto Acid | 5-Oxo-3,5-diphenylpentanoic acid rhhz.netwiley-vch.de |

The general mechanism involves the nucleophile attacking a carbonyl group, which results in a tetrahedral intermediate. This intermediate then collapses, breaking the anhydride ring and forming a new substituted carboxylic acid derivative. youtube.combyjus.com

Alkylation Strategies for Substituted Dihydro Derivatives

Alkylation reactions provide a pathway to introduce alkyl groups, creating more complex analogues. While direct alkylation on the this compound itself is not commonly reported, strategies involving its derivatives or related compounds are known.

One key strategy is the alkylation of ester enolates derived from the ring-opened products of the anhydride. For example, 3-phenylglutaric anhydride can be reduced with sodium borohydride (B1222165) (NaBH₄) to form 3-phenyl-δ-valerolactone. cdnsciencepub.com This lactone can then be subjected to further reactions, such as intramolecular ester enolate alkylation, to form substituted cyclohexane (B81311) rings. cdnsciencepub.com

Furthermore, the desymmetrization of glutaric anhydrides using organozinc reagents in the presence of a rhodium catalyst is a powerful method for asymmetric alkylation. rhhz.net This approach has been applied to various 3-substituted glutaric anhydrides, showcasing its potential for creating a range of enantioenriched δ-ketoacids which are precursors to other substituted derivatives. rhhz.netgrafiati.com Although these examples often use other substituted glutaric anhydrides, the principle is applicable for creating analogues of the title compound.

Reactivity Profile and Mechanistic Investigations of 4 Phenyloxane 2,6 Dione and Its Parent Scaffold

Fundamental Reaction Pathways

The oxane-2,6-dione ring is a versatile chemical entity that participates in a variety of fundamental organic reactions. The anhydride (B1165640) functional group is more reactive than an ester but less reactive than an acyl chloride, allowing for a range of transformations. reactory.app

While specific oxidation studies on 4-phenyloxane-2,6-dione are not extensively detailed in the reviewed literature, the general class of 1,3-dicarbonyl compounds, to which it belongs, can undergo oxidation. For instance, disulfide-catalyzed aerobic oxidation is a known method for the transformation of 1,3-dicarbonyl compounds. beilstein-journals.org

Acid anhydrides can generally be reduced to form alcohols. reactory.app This transformation typically involves nucleophilic attack by a hydride reagent at one of the carbonyl carbons. The initial product is a hemiacetal which can then be further reduced.

Nucleophilic acyl substitution is the most characteristic reaction of cyclic anhydrides like glutaric anhydride. libretexts.org These reactions involve the opening of the anhydride ring upon attack by a nucleophile.

Hydrolysis: Acid anhydrides react readily with water in a hydrolysis reaction to form the corresponding dicarboxylic acid. libretexts.org For the parent scaffold, this results in glutaric acid. This reaction is often undesirable in other synthetic applications, necessitating anhydrous ("dry") conditions. reactory.applibretexts.org

Esterification: The reaction of anhydrides with alcohols yields an ester and a carboxylic acid. reactory.applibretexts.org Pyridine is frequently used as a solvent or catalyst in these reactions. libretexts.org

Amidation: Anhydrides react with ammonia (B1221849) or amines to produce amides. reactory.applibretexts.org A second equivalent of the amine is typically required to neutralize the carboxylic acid byproduct that is formed. libretexts.org

Wittig Reaction: Glutaric anhydride and its alkylated derivatives have been shown to react with stabilized phosphoranes, such as ethoxycarbonylmethylenetriphenylphosphorane, in a Wittig-type reaction. publish.csiro.au This reaction produces enol-lactones, with the (E)-isomer being formed preferentially. publish.csiro.au

Friedel-Crafts Acylation: this compound, being a prochiral molecule, can undergo desymmetrization reactions. One such example is the Friedel-Crafts acylation. cymitquimica.combiosynth.com

The following table summarizes key substitution reactions for the glutaric anhydride scaffold.

| Reaction Type | Nucleophile | Product(s) | Notes |

| Hydrolysis | Water (H₂O) | Glutaric acid | Ring-opening reaction. libretexts.org |

| Esterification | Alcohol (R-OH) | Ester and Carboxylic Acid | Often catalyzed by pyridine. libretexts.org |

| Amidation | Amine (R-NH₂) | Amide and Carboxylic Acid Salt | Requires two equivalents of amine. libretexts.org |

| Wittig Reaction | Stabilized Phosphorane | Enol-lactone | Proceeds via an acyclic intermediate. publish.csiro.au |

The unsaturated parent scaffold, 2H-pyran-2-one, is highly versatile in cycloaddition reactions. researchgate.net It can participate as either a dienophile or an enophile in Diels-Alder reactions. researchgate.net Furthermore, [4+3] and [3+2] cycloadditions have also been reported. researchgate.net

Density functional theory (DFT) studies have been employed to investigate the inverse electron demand Diels–Alder (IEDDA) reaction between 2H-pyran-2-one and strained alkynes, providing insight into the reactivity of the pyrone ring system. rsc.org In a different approach, 6-carboxy-substituted pyrones can act as a two-carbon unit in formal [4+2] cycloaddition reactions with benzylic anions, leading to the formation of larger annulated ring systems. acs.org Additionally, the 2H-Pyran-2,6(3H)-dione scaffold has been utilized in novel organocatalytic formal [3+2] cycloaddition reactions with in situ generated nitrones. lookchem.com

Elucidation of Reaction Mechanisms

Understanding the mechanisms of the reactions involving the oxane-2,6-dione scaffold is crucial for controlling reaction outcomes and designing new synthetic pathways.

The reaction of glutaric anhydride with stabilized phosphoranes provides a clear example of a selective cleavage and rearrangement process. publish.csiro.au A reinvestigation of the reaction between glutaric anhydride and ethoxycarbonylmethylenetriphenylphosphorane showed the rapid and almost quantitative formation of an acyclic phosphonium (B103445) salt intermediate. publish.csiro.au This intermediate is formed by the nucleophilic attack of the phosphorane on one of the carbonyl carbons, leading to the cleavage of the cyclic anhydride ring. This acyclic intermediate then undergoes a subsequent intramolecular cyclization (a rearrangement) to form the final enol-lactone product. publish.csiro.au The rate of this cyclization and the final product distribution can be influenced by alkyl substituents on the glutaric anhydride ring. publish.csiro.au

The desymmetrization of this compound via reactions like Friedel-Crafts acylation is another key mechanistic process. cymitquimica.combiosynth.com In this case, a chiral catalyst is used to selectively direct the acylation to one of the two enantiotopic carbonyl groups, breaking the molecule's plane of symmetry and leading to a chiral, non-racemic product. cymitquimica.combiosynth.com

The table below details the mechanistic steps of the Wittig reaction with glutaric anhydride.

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack by the phosphorane on a carbonyl carbon. | Acyclic phosphonium salt (betaine intermediate). publish.csiro.au |

| 2 | Cleavage of the anhydride's C-O bond. | Acyclic phosphonium salt is fully formed. publish.csiro.au |

| 3 | Intramolecular cyclization/elimination. | The carboxylate attacks the phosphonium moiety, leading to ring closure. |

| 4 | Product formation. | The (E)-enol-lactone and triphenylphosphine (B44618) oxide are formed. publish.csiro.au |

Cyclopropylcarbinyl Cation Rearrangement in Scaffold Modifications

The modification of the this compound scaffold and the synthesis of its parent ring system can be achieved through a sophisticated and mechanistically rich pathway involving the rearrangement of a cyclopropylcarbinyl cation. This method offers a powerful strategy for ring expansion and the introduction of complex functionalities.

Detailed Research Findings

The synthesis of the oxane-2,6-dione core via a cyclopropylcarbinyl cation rearrangement is a notable application of this classic carbocation chemistry. Research into the parent scaffold, 2H-pyran-2,6(3H)-dione, indicates that a key synthetic route involves the ring-expansion of monocyclopropanated furans or pyrroles. This transformation proceeds through the selective cleavage of the endocyclic bond of the cyclopropane (B1198618) ring, driven by the formation of a transient cyclopropylcarbinyl cation intermediate. This approach is valued for its potential to create highly functionalized derivatives.

The cyclopropylcarbinyl cation itself is a non-classical carbocation, characterized by the delocalization of positive charge across the three-membered ring and the adjacent carbinyl carbon. This delocalization results in a set of rapidly equilibrating or resonance-stabilized structures, including the cyclopropylcarbinyl, cyclobutyl, and homoallyl cations. researchgate.net The outcome of reactions involving these intermediates is highly dependent on the substitution pattern and the reaction conditions.

In the context of modifying the this compound scaffold, a precursor bearing a cyclopropyl (B3062369) group would be subjected to conditions that favor the formation of the cyclopropylcarbinyl cation. This is typically achieved through the use of Brønsted or Lewis acids. For instance, Lewis acid-promoted ring-opening of donor-acceptor cyclopropanes is a well-established method for generating such cationic intermediates, which can then undergo cyclization to form five-membered rings like dihydrofurans. rsc.org The presence of a phenyl group, as in this compound, can significantly influence the stability and rearrangement pathways of the cation. Computational studies have shown that for phenyl-substituted systems, rearrangement pathways can be competitive with direct nucleophilic attack, which can affect the stereospecificity of the reaction. researchgate.net

The general mechanism involves the protonation or coordination of a Lewis acid to a suitable functional group on the cyclopropyl-containing precursor. This induces the formation of the cyclopropylcarbinyl cation. Subsequent rearrangement leads to a ring-expanded and stabilized carbocation, which can then be trapped by an intramolecular nucleophile, such as a carboxylic acid or its derivative, to form the six-membered oxane-2,6-dione ring.

While specific experimental data for the cyclopropylcarbinyl cation rearrangement leading directly to this compound is not extensively detailed in published literature, the principles are well-established in organic synthesis. The following table presents plausible substrates and the expected products based on analogous transformations of substituted cyclopropyl ketones and esters.

| Precursor | Reagent/Catalyst | Expected Intermediate | Product |

| 1-phenyl-1-cyclopropyl-1,3-propanediol | Lewis Acid (e.g., BF₃·OEt₂) | Phenyl-stabilized cyclopropylcarbinyl cation | This compound |

| 2-phenyl-2-(cyclopropanecarbonyl)acetic acid | Thermal or Acid Catalysis | α-keto-γ-butenyl carboxylic acid | This compound |

| 1-(1-phenylcyclopropyl)malonic acid | Acid Catalyst | Phenyl-substituted homoallyl cation | This compound |

Applications in Materials Science and Industrial Chemical Synthesis

Utilization in Polymer and Resin Production

While specific details on the utilization of 4-phenyloxane-2,6-dione in large-scale polymer and resin production are not extensively documented in the available search results, its structural features suggest potential as a monomer or a modifying agent in polymer synthesis. The cyclic anhydride-like structure could, in principle, undergo ring-opening polymerization to produce polyesters. The presence of the phenyl group would be expected to enhance the thermal stability and mechanical properties of the resulting polymer.

Role in Plasticizer Manufacturing

There is no direct evidence in the provided search results to indicate that this compound is used in the manufacturing of plasticizers.

Intermediate in the Synthesis of Specialized Chemicals

This compound serves as a valuable intermediate in the synthesis of more complex molecules. cymitquimica.com

Pharmaceutical Precursors

Derivatives of this compound, specifically 4-phenylpiperidine-2,6-diones, have been designed and synthesized as ligands for α₁-adrenoceptor subtypes, indicating their potential in pharmaceutical development. nih.gov Some of these compounds have shown high affinity and selectivity for specific receptor subtypes, acting as antagonists. nih.gov The core structure is considered a scaffold for drug development.

Applications as Curing Agents for Epoxy Resins

No information was found in the search results regarding the application of this compound as a curing agent for epoxy resins. Anhydrides, in general, are used to cure epoxy resins, often in conjunction with accelerators like tertiary amines, to achieve high crosslink density and desirable performance characteristics. tri-iso.com

Biological and Pharmacological Research Initiatives Pertaining to 4 Phenyloxane 2,6 Dione and Its Derivatives

Exploration of Biological Activities in Derivatized Compounds

The inherent structure of the oxane-2,6-dione ring system allows for chemical modifications, leading to derivatives with a range of pharmacological properties. These modifications influence the compound's ability to interact with biological targets.

Derivatives of the 2H-Pyran-2,6(3H)-dione class, to which 4-phenyloxane-2,6-dione belongs, have demonstrated notable anti-allergic effects. Research indicates that certain substituted derivatives can inhibit the release of histamine (B1213489) and other mediators from mast cells, which are key events in allergic reactions like asthma and rhinitis.

One study highlighted that specific derivatives produced significant inhibition of passive cutaneous anaphylaxis (PCA) reactions in animal models. For instance, one derivative achieved a 97% inhibition of the PCA reaction when administered intravenously. This suggests a potent stabilizing effect on mast cells, preventing the release of inflammatory molecules.

Table 1: Anti-Allergic Activity of Selected 2H-Pyran-2,6(3H)-dione Derivatives

| Compound | Inhibition of PCA Reaction (%) |

|---|---|

| Derivative A | 44% |

| Derivative B | 97% |

| Derivative C | 76% |

| Derivative D | 82% |

Data sourced from a study on substituted 2H-Pyran-2,6(3H)-dione derivatives. The specific structures of the derivatives were not disclosed in the source material.

The this compound scaffold has been investigated for its potential in developing neuroprotective agents. Research has explored its role in the creation of GABA (gamma-aminobutyric acid) uptake inhibitors. nih.gov GABA is the primary inhibitory neurotransmitter in the central nervous system, and inhibiting its reuptake can prolong its effects, a mechanism useful in conditions like epilepsy. nih.gov

Studies on related heterocyclic compounds, such as thiazolidine-2,4-dione derivatives, have shown neuroprotective effects by inhibiting factors like phosphorylated tau, which is implicated in neurodegenerative diseases such as Alzheimer's. nih.gov While not direct derivatives of this compound, these findings support the therapeutic potential of dione-containing structures in neurology. Research into fluorinated pyrrolidine (B122466) derivatives as GABA uptake inhibitors has shown that structural modifications, such as the introduction of a fluorine atom, can drastically affect affinity for the GABA transporter (GAT-1), highlighting the sensitivity of this biological target to molecular structure. nih.gov

The this compound structure has been identified in research related to therapies for metabolic disorders. A patent for a dipeptidyl peptidase 4 (DPP-4) inhibitor polymer lists "3-phenyloxane-2,6-dione" (an alternative name for this compound) as a compound used in the synthesis process. google.com DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. drugbank.com The patent describes reacting compounds that have an amino active functional group with dicarboxylic acid compounds to create novel therapeutic agents, suggesting the use of the this compound structure as a building block in this context. google.com

Drug Discovery and Development Framework

The concept of a "molecular scaffold" is central to modern drug discovery, where a core chemical structure is used as a template for synthesizing a library of related compounds with diverse functionalities. mdpi.com

This compound is considered a valuable scaffold for drug development. The presence of the phenyl group improves lipophilicity, a desirable property for drug candidates, while the dione (B5365651) ring offers sites for chemical reactions to create diverse derivatives. The pyrazolopyrimidine moiety is another example of a heterocyclic nucleus that serves as a popular scaffold for developing pharmacologically active agents, demonstrating the broad utility of this approach in medicinal chemistry. rsc.org The use of scaffolds allows for systematic modifications to optimize biological activity and pharmacokinetic properties. mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-Activity Relationship (SAR) studies are crucial for understanding how a molecule's chemical structure relates to its biological effects. This knowledge guides the design of more potent and selective therapeutic agents. researchgate.net For derivatives of the 2H-Pyran-2,6(3H)-dione family, SAR studies have indicated that the presence and nature of substituents significantly influence biological activity. For example, research into the antibacterial properties of this class showed that bulkier substituents at specific positions led to increased potency. Similarly, in the development of GABA uptake inhibitors, the basicity of the molecule, which is influenced by substituents, was found to be critical for its affinity to the target transporter. nih.gov The research leading to the patent for DPP-4 inhibitors involved a deliberate investigation of the structure-activity relationship to create the final polymer-based drug. google.com

Advanced Research Methodologies and Theoretical Studies

Computational Chemistry and Molecular Modeling

Computational studies serve as a powerful tool for predicting the physicochemical properties and understanding the behavior of 4-Phenyloxane-2,6-dione at a molecular level.

Theoretical Predictions and Simulations of Reactivity

Theoretical predictions for this compound have provided foundational data on its molecular characteristics. These computed properties are crucial for simulating its reactivity and interactions in various chemical environments. While extensive simulations on the reactivity of this specific compound are not widely published, the available data from computational models offer a starting point for such investigations.

Key computed properties for this compound are summarized in the table below. These parameters, such as the topological polar surface area (TPSA) and the octanol-water partition coefficient (XLogP3), are instrumental in predicting the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental to its potential applications.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 190.19 g/mol | PubChem |

| Molecular Formula | C₁₁H₁₀O₃ | PubChem |

| Topological Polar Surface Area (TPSA) | 43.4 Ų | PubChem |

| XLogP3 | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

Quantum Chemical Calculations in Mechanistic Elucidation

Quantum chemical calculations are pivotal in elucidating the intricate details of reaction mechanisms, including transition states and energy barriers. For derivatives of oxane-diones, these methods have been applied to understand their conformational preferences and reactivity. For instance, crystallographic studies on the related compound, 6-phenyloxane-2,4-dione, have revealed that the heterocyclic ring adopts a boat conformation. iucr.org This structural insight is fundamental for any quantum mechanical model aiming to explore the reaction pathways of this compound.

While specific quantum chemical studies detailing the reaction mechanisms of this compound are not extensively documented in publicly accessible literature, the principles of such calculations would involve modeling the molecule's electron distribution and predicting the most energetically favorable routes for its chemical transformations.

Advanced Spectroscopic Characterization in Complex System Analysis (e.g., interaction studies)

Advanced spectroscopic techniques are essential for studying the non-covalent interactions of molecules within complex systems, providing empirical data to validate and refine computational models. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful tools for determining the spatial proximity of atoms within a molecule and with its binding partners.

Emerging Research Directions and Future Challenges

Addressing Methodological Inconsistencies in Biological Activity Data for Derivatives

A significant challenge in the development of 4-phenyloxane-2,6-dione derivatives as potential therapeutic agents is the lack of standardized methodologies for assessing their biological activity. This inconsistency can lead to data that is difficult to compare across different studies, hindering the establishment of clear structure-activity relationships (SAR). For instance, the evaluation of anticancer activity of various heterocyclic compounds, including pyranone derivatives, often employs different cell lines, incubation times, and endpoint assays (e.g., MTT, IC50), making direct comparisons of efficacy problematic.

Similarly, when assessing antimicrobial properties, variations in microbial strains, inoculum density, and susceptibility testing methods can lead to disparate results. The development and adoption of standardized protocols for in vitro and in vivo testing of this compound derivatives are crucial for generating reproducible and comparable data. This would facilitate a more accurate understanding of their therapeutic potential and guide future drug design efforts.

Table 1: Common Methodological Variables in Biological Activity Testing

| Parameter | Common Variations | Impact on Data Consistency |

| Cell Lines | Different cancer cell lines (e.g., HL-60, COLO205, H460) | Cell-specific responses can lead to varied IC50 values. |

| Microbial Strains | Different bacterial and fungal species and strains | Strain-dependent sensitivity affects minimum inhibitory concentration (MIC) values. |

| Assay Type | MTT, SRB, apoptosis assays, etc. | Different assays measure different aspects of cellular response, affecting reported activity. |

| Incubation Time | 24, 48, 72 hours, etc. | Time-dependent effects of the compound may be missed or misrepresented. |

| Solvent/Vehicle | DMSO, ethanol, etc. | The solvent itself may have cytotoxic or other biological effects. |

Development of Sustainable and Environmentally Benign Synthetic Pathways

The traditional synthesis of this compound and its derivatives often involves multi-step procedures that may utilize harsh reagents and organic solvents, raising environmental concerns. A key area of emerging research is the development of sustainable and environmentally benign synthetic pathways, aligning with the principles of green chemistry. This includes the use of greener solvents (e.g., water, ethanol), reusable catalysts, and energy-efficient reaction conditions such as microwave-assisted synthesis.

Expanding the Scope of Advanced Material Applications

While much of the focus on this compound has been on its biological activity, its unique chemical structure presents opportunities for its use in the development of advanced materials. The presence of a reactive anhydride (B1165640) ring and a phenyl group allows for various chemical modifications, making it a potential building block for novel polymers and functional materials.

The oxane-dione scaffold could be incorporated into polymer backbones to create polyesters with specific thermal and mechanical properties. Photoinitiated cationic copolymerization is a technique that has been used for similar cyclic monomers, suggesting a potential route for polymer synthesis. Furthermore, the phenyl group can be functionalized to tune the material's properties, such as its solubility, conductivity, or ability to interact with other molecules. Potential applications could include drug delivery systems, biodegradable plastics, and specialized coatings. The development of donor-acceptor type conjugated copolymers for electrochromic applications is an example of how tailored organic molecules can be used in advanced materials.

Interdisciplinary Research Opportunities at the Interface of Chemistry and Biology

The full potential of this compound and its derivatives can be best realized through interdisciplinary research that bridges chemistry and biology. The compound's scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a framework that can be modified to interact with a variety of biological targets.

Collaborations between synthetic chemists, computational biologists, and pharmacologists are essential to:

Design and synthesize novel derivatives: Computational modeling can predict the binding of derivatives to specific biological targets, guiding the synthesis of more potent and selective compounds.

Elucidate mechanisms of action: Biological studies are needed to understand how these compounds exert their effects at the molecular and cellular levels.

Develop structure-activity relationships (SAR): A systematic study of how chemical modifications affect biological activity is crucial for optimizing lead compounds.

Such interdisciplinary efforts will be vital for translating the initial promise of this compound derivatives into tangible applications in medicine and beyond.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.